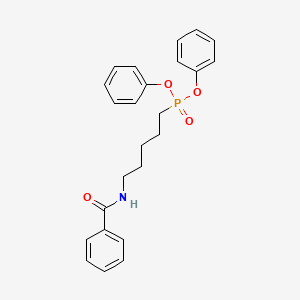
Diphenyl (5-benzamidopentyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphenyl (5-benzamidopentyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl moiety and a 5-benzamidopentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diphenyl (5-benzamidopentyl)phosphonate typically involves the reaction of diphenylphosphite with a suitable benzamidopentyl precursor. One common method is the Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate . The reaction conditions often include the use of a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. This includes the use of continuous flow reactors and optimized reaction conditions to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Diphenyl (5-benzamidopentyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Brominated derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
Diphenyl (5-benzamidopentyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of diphenyl (5-benzamidopentyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes . The phosphonate group binds to the active site of enzymes, preventing substrate binding and subsequent catalysis .
Vergleich Mit ähnlichen Verbindungen
Diphenylphosphite: Similar in structure but lacks the benzamidopentyl chain.
Phosphonic acids: Share the phosphonate group but differ in the organic substituents.
Uniqueness: Diphenyl (5-benzamidopentyl)phosphonate is unique due to its specific combination of a diphenyl moiety and a benzamidopentyl chain, which imparts distinct chemical and biological properties .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
89332-56-9 |
|---|---|
Molekularformel |
C24H26NO4P |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
N-(5-diphenoxyphosphorylpentyl)benzamide |
InChI |
InChI=1S/C24H26NO4P/c26-24(21-13-5-1-6-14-21)25-19-11-4-12-20-30(27,28-22-15-7-2-8-16-22)29-23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,25,26) |
InChI-Schlüssel |
IYZKHFAAAUGACH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
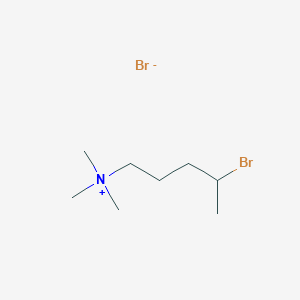
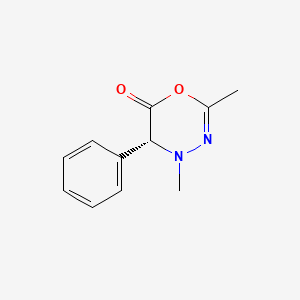

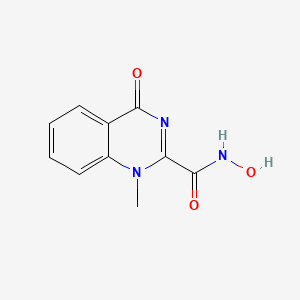
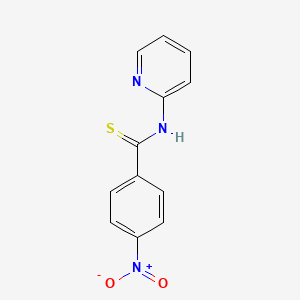
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
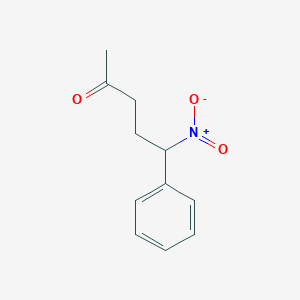
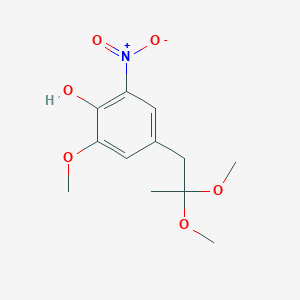
![2-[(E)-{8-[(2-Hydroxypropyl)amino]quinolin-5-yl}diazenyl]-3,5-dinitrobenzonitrile](/img/structure/B14380730.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)-4-methylbenzamide](/img/structure/B14380739.png)
